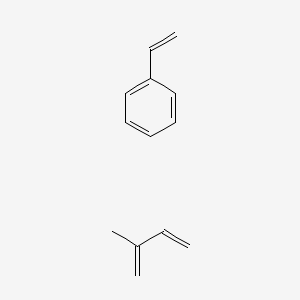

2-Methylbuta-1,3-diene;styrene

描述

2-Methylbuta-1,3-diene: and styrene are two distinct organic compounds with significant industrial and scientific importance.

2-Methylbuta-1,3-diene: It is a colorless liquid that is produced by many plants and animals and is a key building block for natural rubber .

Styrene: , also known as vinylbenzene, is an organic compound with the formula C₆H₅CH=CH₂. It is a colorless, oily liquid that evaporates easily and has a sweet smell. Styrene is primarily used in the production of polystyrene, a widely used plastic .

作用机制

Target of Action

This compound primarily targets the skin and hair, where it acts as an emollient . It is used in personal care products, including color cosmetics, skin care, and hair care .

Mode of Action

The compound works by forming a film on the skin or hair, providing a smooth and soft appearance . It also has excellent thermal and UV stability, making it suitable for use in various environments .

Result of Action

The compound improves the feel and appearance of skin and hair. By forming a film, it can smooth out irregularities and provide a soft, non-greasy feel . It also helps to disperse other ingredients, enhancing the overall performance of the product .

Action Environment

Environmental factors such as temperature and UV light can affect the compound’s action. It has excellent thermal and uv stability, which helps maintain its effectiveness in various conditions . and care should be taken to prevent it from entering water bodies.

准备方法

Synthetic Routes and Reaction Conditions:

Cracking of Hydrocarbons: The most common method for preparing 2-methylbuta-1,3-diene is the cracking of hydrocarbons present in the naphtha portion of refined petroleum.

Dehydrogenation of Isopentene: Another method involves the dehydrogenation of isopentene (CH₃CH(CH₃)CH=CH₂).

Pyrolysis of Methylpentene: The pyrolysis (decomposition by high heat) of methylpentene (CH₂=C(CH₃)CH₂CH₂CH₃) is also used.

Dehydration of Methylbutenol: The dehydration (removal of water) of methylbutenol (CH₃C(CH₃)(OH)CH₂CH₃) is another preparation method.

Industrial Production Methods:

- The industrial production of 2-methylbuta-1,3-diene primarily involves the cracking of hydrocarbons in petroleum refineries .

Synthetic Routes and Reaction Conditions:

Dehydrogenation of Ethylbenzene: The most common method for producing styrene is the dehydrogenation of ethylbenzene, which is obtained by reacting benzene with ethylene.

One-Step Synthesis: A newer method involves a rhodium catalyst that enables the synthesis of styrene from benzene and ethylene in a single step.

Industrial Production Methods:

化学反应分析

Types of Reactions:

Polymerization: 2-Methylbuta-1,3-diene undergoes polymerization to form polyisoprene, which is the main component of natural rubber.

Oxidation: It can undergo oxidation reactions to form various oxygenated products.

Addition Reactions: It can participate in addition reactions with halogens and hydrogen halides.

Common Reagents and Conditions:

Polymerization: Catalysts such as Ziegler-Natta catalysts are used.

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Addition Reactions: Hydrogen halides like hydrogen bromide are used.

Major Products:

Polymerization: Polyisoprene.

Oxidation: Various oxygenated products.

Addition Reactions: Halogenated derivatives.

Types of Reactions:

Polymerization: Styrene undergoes polymerization to form polystyrene.

Copolymerization: It can copolymerize with other monomers like butadiene and acrylonitrile.

Substitution Reactions: Styrene can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Polymerization: Free radical initiators like benzoyl peroxide are used.

Copolymerization: Various catalysts and initiators are used.

Substitution Reactions: Electrophiles like halogens and nitrating agents are used.

Major Products:

Polymerization: Polystyrene.

Copolymerization: Styrene-butadiene rubber, acrylonitrile-butadiene-styrene.

Substitution Reactions: Halogenated styrenes.

科学研究应用

Polymer Production

Polymerization Processes

- Isoprene and Styrene Copolymers : The primary application of 2-Methylbuta-1,3-diene;styrene is in the production of copolymers such as styrene-butadiene rubber (SBR) and styrene-isoprene-styrene (SIS). These materials are widely used in automotive tires, adhesives, and sealants due to their excellent elasticity and resilience.

- Polymerization Mechanisms : The polymerization of 2-Methylbuta-1,3-diene typically involves free radical initiators or Ziegler-Natta catalysts to produce high molecular weight polymers. Styrene can undergo similar processes to produce polystyrene, which is extensively utilized in packaging and insulation materials.

| Polymer Type | Monomers | Applications |

|---|---|---|

| Styrene-Butadiene Rubber | Styrene + Butadiene | Tires, footwear, and automotive parts |

| Styrene-Isoprene-Styrene | Styrene + Isoprene | Adhesives, coatings, and sealants |

| Polystyrene | Styrene | Packaging materials and insulation |

Biological Studies

Role in Plant Metabolism

- Emission from Plants : 2-Methylbuta-1,3-diene is emitted by various plant species and plays a crucial role in plant metabolism. Studies indicate that it may serve as a signaling molecule affecting plant growth and stress responses.

- Health Implications : Research has explored the potential health effects of exposure to this compound due to its presence in the environment. Investigations into its carcinogenic properties have yielded mixed results. For instance, while some studies suggest a link between styrene exposure and increased risks of certain cancers among workers in the styrene-butadiene rubber industry, others indicate no consistent evidence of genotoxicity at typical exposure levels .

Health Impact Studies

Toxicological Assessments

- Carcinogenic Potential : The National Toxicology Program has classified styrene as reasonably anticipated to be a human carcinogen based on limited evidence from studies involving occupational exposure . Long-term exposure among workers has been linked to increased risks of non-Hodgkin lymphoma and leukemia .

- Developmental Effects : Animal studies have shown that while styrene does not cause malformations at certain exposure levels, it can affect pup growth and development when maternal toxicity occurs at higher concentrations .

Industrial Applications

Use in Consumer Products

- Adhesives and Sealants : Due to its excellent adhesive properties, this compound is incorporated into various adhesive formulations used in construction and manufacturing.

- Plastics Manufacturing : It serves as a key ingredient in producing plastics that require flexibility and durability.

Case Study 1: Styrene Exposure in Workers

A multi-plant cohort study involving workers exposed to styrene revealed a statistically significant increase in non-Hodgkin lymphoma among those with prolonged exposure (greater than ten years). This study highlighted the need for ongoing monitoring of health effects related to styrene exposure in industrial settings .

Case Study 2: Environmental Emissions

Research on the emission of 2-Methylbuta-1,3-diene from urban vegetation indicated its role in atmospheric chemistry. This compound contributes to the formation of secondary organic aerosols (SOAs), impacting air quality and climate .

相似化合物的比较

2-Methylbuta-1,3-diene

Similar Compounds: Buta-1,3-diene, hexa-1,3,5-triene, octa-1,3,5,7-tetraene.

Uniqueness: 2-Methylbuta-1,3-diene is unique due to its role as a building block for natural rubber.

Styrene

Similar Compounds: Ethylbenzene, stilbene, polystyrene.

Uniqueness: Styrene is unique due to its widespread use in the production of polystyrene and other copolymers.

生物活性

Introduction

2-Methylbuta-1,3-diene, commonly known as isoprene, and styrene are two important organic compounds widely used in the production of synthetic rubber and plastics. The biological activity of these compounds, particularly their metabolic pathways, toxicity, and potential health effects, has garnered significant attention in recent years.

- 2-Methylbuta-1,3-diene (Isoprene)

- Molecular Formula: C5H8

- Structure: A colorless volatile liquid with a characteristic odor.

- Styrene

- Molecular Formula: C8H8

- Structure: A colorless oily liquid that evaporates easily.

Metabolism and Toxicity

Both isoprene and styrene undergo metabolic processes that can lead to the formation of potentially harmful metabolites.

- Metabolism of Isoprene

-

Metabolism of Styrene

- Styrene is metabolized mainly by cytochrome P450 enzymes to styrene oxide, a highly reactive epoxide. This metabolite can interact with cellular macromolecules, leading to mutagenic effects. Research has indicated that styrene exposure is associated with increased risks of certain cancers due to its genotoxic potential .

Genotoxicity

Both compounds exhibit genotoxic properties:

- Isoprene has been shown to induce mutagenic effects in various studies. For example, it has been linked to clastogenic damage in human lymphocytes exposed occupationally .

- Styrene has demonstrated mutagenicity in several in vitro assays, indicating its potential to cause genetic mutations and chromosomal aberrations. Occupational exposure studies have highlighted increased mutation rates among workers exposed to styrene .

Case Studies

- Occupational Exposure Studies

- Animal Studies

Health Implications

The biological activities of 2-methylbuta-1,3-diene and styrene raise concerns regarding their health implications:

- Cancer Risk : Both compounds are classified as potential human carcinogens. The International Agency for Research on Cancer (IARC) has classified styrene as possibly carcinogenic to humans based on sufficient evidence from animal studies .

- Respiratory Effects : Inhalation exposure to high concentrations of these compounds can lead to respiratory issues, including irritation of the respiratory tract and potential long-term lung damage.

Data Tables

| Compound | Health Effects | Metabolites | Genotoxicity Evidence |

|---|---|---|---|

| Isoprene | Oxidative stress, DNA damage | Isoprene oxide | Induces mutations in lymphocytes |

| Styrene | Respiratory irritation, carcinogenic potential | Styrene oxide | Mutagenic in vitro assays |

属性

IUPAC Name |

2-methylbuta-1,3-diene;styrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8.C5H8/c1-2-8-6-4-3-5-7-8;1-4-5(2)3/h2-7H,1H2;4H,1-2H2,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGIWVXWXZRRMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C=C.C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68648-89-5, 705964-80-3, 694523-05-2, 25038-32-8, 68441-36-1, 700836-36-8, 105729-79-1, 719274-91-6, 106402-53-3 | |

| Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68648-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, tetrablock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705964-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |

| Record name | Isoprene-styrene diblock copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694523-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |

| Record name | Isoprene-styrene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, epoxidized | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68441-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |

| Record name | Isoprene-styrene triblock copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700836-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |

| Record name | Isoprene-styrene block copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105729-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, pentablock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=719274-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106402-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White odorless pellets; | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12169 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25038-32-8, 68648-89-5 | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。